![molecular formula C8H10LiNO3 B2717733 Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 2253631-26-2](/img/structure/B2717733.png)
Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate
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Overview
Description
“Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate” is a compound that contains a lithium atom and an organic moiety. The organic part of the molecule consists of a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The 4-tert-butyl group is attached to the 1,3-oxazole ring .
Synthesis Analysis
The synthesis of 1,3-oxazoles, including “Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate”, involves several methods . One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods involve the use of palladium-catalyzed C-5 arylation of oxazoles .Molecular Structure Analysis
The molecular structure of “Lithium;4-tert-butyl-1,3-oxazole-2-carboxylate” involves a lithium atom and an organic moiety. The organic moiety consists of a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The 4-tert-butyl group is attached to the 1,3-oxazole ring .Scientific Research Applications
Anionic Cascade Reactions
Lithium compounds are instrumental in facilitating cascade reactions, as demonstrated by Ivanov (2020), who reported the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates through rapid cascade reactions with alkyl lithiums. Such methodologies are crucial for constructing complex heterocyclic structures, highlighting lithium's role in synthetic chemistry (Ivanov, 2020).
Ring-opening Polymerization
Lithium compounds facilitate the ring-opening polymerization of cyclic esters, showcasing their utility in creating polymers with specific properties. Dean et al. (2013) explored the reactivity of lithium amine-bis(phenolate) complexes for the polymerization of rac-lactide, indicating the potential of lithium compounds in polymer science (Dean et al., 2013).
Asymmetric Synthesis
Lithium enolates have been applied in the asymmetric synthesis of α-amino and α-hydrazino acid derivatives, as reported by Evans et al. (1988). This work emphasizes the critical role of lithium in stereoselective organic synthesis, enabling the production of enantiomerically enriched compounds (Evans et al., 1988).
Energy Storage Materials
Lithium's application extends to the development of energy storage materials. Wang et al. (2016) investigated alkaline earth metal terephthalates as anodes for lithium-ion batteries, illustrating lithium's vital role in enhancing the performance of rechargeable batteries (Wang et al., 2016).
Mechanism of Action
Target of Action
Oxazole derivatives have been found to have a wide spectrum of biological activities, which suggests that they may interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, suggesting that they may influence multiple pathways .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .
properties
IUPAC Name |
lithium;4-tert-butyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.Li/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSSVQWRHZVEM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=COC(=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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